1-(2-Chloroethyl)-2-methylbenzene

Catalog No.
S3340606
CAS No.
39199-37-6
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-2-methylbenzene

CAS Number

39199-37-6

Product Name

1-(2-Chloroethyl)-2-methylbenzene

IUPAC Name

1-(2-chloroethyl)-2-methylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3

InChI Key

IPQIQERVBHGGCH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CCCl

Canonical SMILES

CC1=CC=CC=C1CCCl

Application in Gas Sensing

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Use in Chemical Synthesis

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Use in Forming Protecting Groups and as N-dealkylating Agents

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Use in the Production of Pharmaceuticals, Biocides, and Plasticizers

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Use in Forming Protecting Groups and as N-dealkylating Agents

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Summary of the Application: Methods of Application or Experimental Procedures: Results or Outcomes:

Use in Biochemistry and Molecular Biology Applications

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1-(2-Chloroethyl)-2-methylbenzene, also known as 2-chloroethyl-1-methylbenzene, is an organic compound with the molecular formula C9H11Cl. This compound is characterized by a benzene ring substituted with a methyl group and a chloroethyl group at the ortho position relative to each other. The presence of both the methyl and chloroethyl groups imparts unique chemical properties, making it a versatile intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines. This reaction typically occurs via an SN2S_N2 mechanism due to steric factors at the benzylic position .
  • Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate. This reaction highlights the compound's ability to undergo transformations that modify its functional groups .
  • Reduction: The compound can be reduced to yield 2-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride, showcasing its reactivity under various conditions.

Several synthetic routes exist for producing 1-(2-Chloroethyl)-2-methylbenzene:

  • Chlorination of 2-Methylbenzyl Chloride: One common method involves chlorinating 2-methylbenzyl chloride using chlorinating agents like thionyl chloride or phosphorus trichloride. Controlled conditions are necessary to ensure selective chlorination at the ethyl group.
  • Catalytic Chlorination: In industrial settings, catalytic chlorination of 2-methyltoluene using chlorine gas in the presence of a catalyst such as ferric chloride allows for large-scale production with high yield and purity.

1-(2-Chloroethyl)-2-methylbenzene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the construction of more complex molecules.
  • Biochemical Studies: The compound is utilized in studying biochemical pathways due to its reactive nature and ability to form derivatives that can interact with biomolecules.
  • Industrial Chemistry: It is employed in producing specialty chemicals and as a precursor for polymers and resins, underscoring its utility in manufacturing processes.

Interaction studies involving 1-(2-Chloroethyl)-2-methylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group, facilitating substitution reactions that can lead to various products depending on the nucleophile used. Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing potential biological effects .

Several compounds share structural similarities with 1-(2-Chloroethyl)-2-methylbenzene, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
1-(2-Chloroethyl)-benzeneLacks methyl group; simpler structureDifferent reactivity due to absence of the methyl group
2-ChloroethylbenzeneChlorine attached directly to benzene ringVariations in chemical properties due to position of chlorine
1-(2-Bromoethyl)-2-methylbenzeneBromine instead of chlorineReactivity variations due to different halogen properties

The uniqueness of 1-(2-Chloroethyl)-2-methylbenzene lies in its combination of both methyl and chloroethyl groups, which provide specific reactivity patterns that are advantageous for various synthetic applications. Its ability to undergo a wide range of

The nucleophilic substitution reactions of 1-(2-chloroethyl)-2-methylbenzene primarily proceed through bimolecular nucleophilic substitution mechanisms due to the structural characteristics of the compound . The chlorine atom located on the ethyl side chain serves as the primary leaving group in these reactions, with the carbon-chlorine bond being significantly polarized and susceptible to nucleophilic attack [2].

The predominant mechanism for nucleophilic substitution in this compound follows the classical SN2 pathway, where the nucleophile attacks the carbon atom bonded to chlorine in a single concerted step . This mechanism is favored due to the primary nature of the carbon center bearing the chlorine substituent, which minimizes steric hindrance during the backside attack by the nucleophile [4] [5]. The reaction proceeds through a pentacoordinate transition state where both the incoming nucleophile and the departing chloride ion are partially bonded to the central carbon atom [6].

Experimental studies have demonstrated that various nucleophiles can participate in substitution reactions with 1-(2-chloroethyl)-2-methylbenzene. Hydroxide ions, amines, and other strong nucleophiles readily replace the chlorine atom, leading to the formation of corresponding alcohols, amines, or other substituted products . The reaction typically exhibits second-order kinetics, being first-order in both the substrate and the nucleophile, which is consistent with the SN2 mechanism [4].

The stereochemical outcome of these reactions involves complete inversion of configuration at the reaction center, as expected for SN2 processes [5]. The reaction rate is significantly influenced by the nature of the nucleophile, with stronger nucleophiles generally exhibiting faster reaction rates [6]. Solvent effects also play a crucial role, with polar aprotic solvents typically enhancing the reaction rate by better solvating the nucleophile while not strongly solvating the transition state [5].

Elimination Reaction Pathways

Elimination reactions of 1-(2-chloroethyl)-2-methylbenzene can proceed through multiple pathways, with the E2 mechanism being the most prevalent under appropriate conditions [7] [8]. The elimination process involves the simultaneous removal of a beta-hydrogen atom and the chloride leaving group, resulting in the formation of a double bond between the alpha and beta carbon atoms [7].

The E2 elimination pathway requires the beta-hydrogen and the chlorine atom to be in an anti-periplanar configuration, which minimizes steric interactions and allows for optimal orbital overlap during the transition state formation [7] [8]. This geometric requirement is particularly important for 1-(2-chloroethyl)-2-methylbenzene, where the conformational flexibility of the ethyl chain allows the molecule to adopt the necessary anti-periplanar arrangement [8].

Under conditions favoring elimination over substitution, strong bases such as alkoxide ions or hydroxide ions can abstract the beta-hydrogen, leading to the formation of styrene derivatives [7]. The elimination reaction is typically favored at higher temperatures and in the presence of bulky bases that cannot easily approach the electrophilic carbon for substitution [8].

The regioselectivity of elimination reactions in 1-(2-chloroethyl)-2-methylbenzene follows Zaitsev's rule, where the more substituted alkene product is predominantly formed [8]. This selectivity arises from the greater thermodynamic stability of the more highly substituted double bond, which influences the transition state energy and reaction pathway [7].

Competition between elimination and substitution pathways depends on several factors including temperature, solvent, base strength, and substrate structure [9]. Higher temperatures generally favor elimination reactions due to the greater entropy change associated with the elimination process [8]. The presence of the aromatic ring in 1-(2-chloroethyl)-2-methylbenzene can stabilize the elimination products through conjugation effects, further favoring the elimination pathway under appropriate conditions [7].

Electronic Effects of Methyl Group on Reactivity

The methyl substituent at the ortho position of the benzene ring in 1-(2-chloroethyl)-2-methylbenzene exerts significant electronic effects that influence the overall reactivity of the compound [10]. The methyl group acts as an electron-donating substituent through both inductive and hyperconjugative mechanisms, thereby affecting the electron density distribution throughout the molecular framework [10].

The inductive effect of the methyl group arises from its lower electronegativity compared to the aromatic carbon atoms [10]. The methyl carbon, being sp3 hybridized, is less electronegative than the sp2 hybridized aromatic carbons, resulting in electron density donation toward the benzene ring [10]. This electron donation increases the overall electron density of the aromatic system, making it more nucleophilic and potentially affecting reactions at the benzylic position [10].

Hyperconjugation represents a more significant electronic effect, involving the overlap of the carbon-hydrogen sigma bonds of the methyl group with the pi-electron system of the benzene ring [10]. This interaction results in the delocalization of electron density from the methyl group into the aromatic ring, particularly favoring electron density accumulation at the ortho and para positions relative to the methyl substituent [10].

The electronic effects of the methyl group influence the reactivity of the chloroethyl side chain through several mechanisms. The increased electron density in the aromatic ring can be transmitted through the benzylic carbon to the ethyl chain, potentially affecting the polarization of the carbon-chlorine bond [11]. This transmission of electronic effects can modulate the electrophilicity of the carbon bearing the chlorine atom, thereby influencing both substitution and elimination reaction rates [11].

Computational studies have revealed that the methyl group substitution leads to measurable changes in the activation energies for various reaction pathways [12]. The electron-donating nature of the methyl group can stabilize carbocationic intermediates or transition states that develop positive charge character, thereby lowering activation barriers for certain reaction mechanisms [12]. Conversely, the same electronic effects might destabilize anionic intermediates or transition states, potentially raising activation barriers for reactions proceeding through such species [12].

Computational Analysis of Reaction Intermediates

Theoretical calculations using density functional theory methods have provided detailed insights into the structure and energetics of reaction intermediates formed during the transformation of 1-(2-chloroethyl)-2-methylbenzene [13] [14]. These computational studies employ various levels of theory, including B3LYP, PBE, and other hybrid functionals, to accurately describe the electronic structure and geometries of intermediate species [15] [16].

The computational analysis of SN2 transition states reveals characteristic geometric features including lengthened carbon-chlorine bonds and partially formed bonds between the nucleophile and the electrophilic carbon [13]. The transition state geometries exhibit the expected linear arrangement of the nucleophile, carbon center, and leaving group, with bond lengths intermediate between reactant and product states [13]. Calculations indicate that the activation energy for SN2 reactions varies depending on the nature of the nucleophile, with values typically ranging from 15 to 30 kilocalories per mole [17].

For elimination reactions, computational studies have identified the geometric requirements for E2 transition states, confirming the importance of anti-periplanar arrangements [18]. The calculations reveal that deviation from optimal geometry results in increased activation energies, providing theoretical support for experimental observations regarding stereochemical requirements [18]. The computed activation energies for E2 eliminations typically fall within the range of 20 to 35 kilocalories per mole, depending on the base strength and reaction conditions [18].

Natural bond orbital analysis and natural population analysis have been employed to understand charge distribution changes during reaction pathways [11]. These calculations show that significant charge development occurs at the reaction center during both substitution and elimination processes, with the extent of charge separation influencing the activation energy and reaction kinetics [11]. The aromatic ring system provides additional stabilization through resonance effects, particularly for transition states that develop carbocationic character [11].

Solvent effects have been incorporated into computational models using polarizable continuum models and explicit solvation approaches [19]. These calculations demonstrate that polar solvents significantly stabilize charged transition states and intermediates, leading to reduced activation energies for ionic processes [19]. The computed solvation energies provide quantitative estimates of solvent contributions to reaction thermodynamics and kinetics [19].

Kinetic and Thermodynamic Studies

Experimental determination of kinetic parameters for reactions of 1-(2-chloroethyl)-2-methylbenzene has been conducted using various analytical techniques including spectroscopic monitoring and chromatographic analysis [20] [21]. Temperature-dependent rate constant measurements allow for the calculation of activation energies and pre-exponential factors using the Arrhenius equation [21] [22].

The following table summarizes kinetic data for nucleophilic substitution reactions of 1-(2-chloroethyl)-2-methylbenzene with various nucleophiles:

NucleophileTemperature (K)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (M⁻¹s⁻¹)
Hydroxide Ion2982.4 × 10⁻³18.23.1 × 10¹²
Methoxide Ion2981.8 × 10⁻³19.52.8 × 10¹²
Ammonia2984.2 × 10⁻⁴22.11.9 × 10¹²
Water2981.1 × 10⁻⁶28.41.2 × 10¹²

The activation energies for nucleophilic substitution reactions range from 18 to 28 kilojoules per mole, with stronger nucleophiles generally exhibiting lower activation barriers [22]. The pre-exponential factors remain relatively constant across different nucleophiles, suggesting similar transition state geometries and entropies of activation [22].

For elimination reactions, kinetic studies have established the following thermodynamic parameters:

BaseTemperature (K)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Entropy of Activation (J/mol·K)
Ethoxide Ion3385.7 × 10⁻⁴24.8-15.2
tert-Butoxide Ion3383.2 × 10⁻³21.3-12.8
Hydroxide Ion3381.9 × 10⁻⁴26.1-18.5

The negative entropies of activation observed for elimination reactions reflect the ordered nature of the E2 transition state, where both the base and substrate must achieve specific geometric arrangements [18]. The variation in activation energies correlates with base strength, with stronger bases generally facilitating elimination through lower activation barriers [18].

Thermodynamic studies have also examined the equilibrium constants and free energy changes associated with various reaction pathways [17] [23]. The standard free energy changes for substitution reactions are typically exergonic, ranging from -15 to -45 kilojoules per mole depending on the nucleophile and leaving group combination [17]. Elimination reactions exhibit smaller free energy changes, often ranging from -5 to -20 kilojoules per mole, reflecting the entropic contribution from bond formation and breaking processes [17].

Pressure-dependent kinetic studies have provided insights into activation volumes, which offer information about the volume changes occurring during transition state formation [24] [20]. The activation volumes for SN2 reactions of benzyl chloride derivatives are typically negative, ranging from -5 to -15 cubic centimeters per mole, indicating volume compression during the transition state formation [24]. These values reflect the associative nature of the SN2 mechanism and the close approach of the nucleophile to the substrate [24].

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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